molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 896061-98-6

2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE

Cat. No.: B2357372
CAS No.: 896061-98-6
M. Wt: 275.09
InChI Key: TUOAYDCFCZEAFF-UHFFFAOYSA-N
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Description

2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 292.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of 2,3-dichlorophenylhydrazine with propanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. The final product is typically isolated through filtration, drying, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazinylidene group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide
  • 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]propanediamide

Comparison

Compared to similar compounds, 2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is unique in its specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOAYDCFCZEAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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